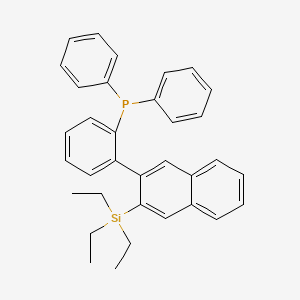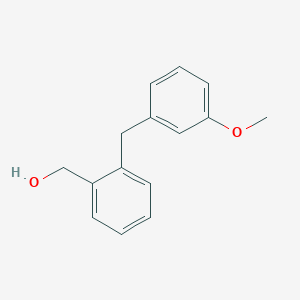
(2-(3-Methoxybenzyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3-Methoxybenzyl)phenyl)methanol is an organic compound that belongs to the class of benzyl alcohols It is characterized by the presence of a methoxy group attached to the benzyl ring, which influences its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methoxybenzyl)phenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aromatic aldehyde or ketone. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(3-Methoxybenzyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon using strong reducing agents.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: (2-(3-Methoxybenzyl)phenyl)aldehyde or (2-(3-Methoxybenzyl)phenyl)carboxylic acid.
Reduction: (2-(3-Methoxybenzyl)phenyl)methane.
Substitution: Various substituted benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
(2-(3-Methoxybenzyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-(3-Methoxybenzyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-(3-Hydroxybenzyl)phenyl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
(2-(3-Methylbenzyl)phenyl)methanol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(2-(3-Methoxybenzyl)phenyl)methanol is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H16O2 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
[2-[(3-methoxyphenyl)methyl]phenyl]methanol |
InChI |
InChI=1S/C15H16O2/c1-17-15-8-4-5-12(10-15)9-13-6-2-3-7-14(13)11-16/h2-8,10,16H,9,11H2,1H3 |
Clave InChI |
MWUYVLZNLRYVPE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CC2=CC=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



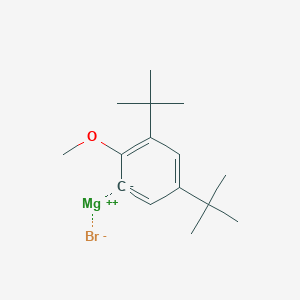
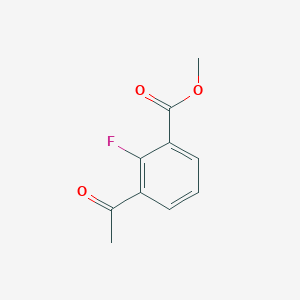

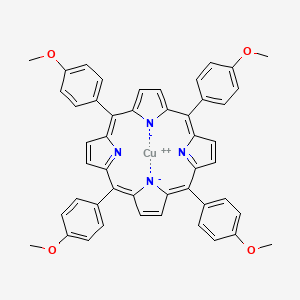
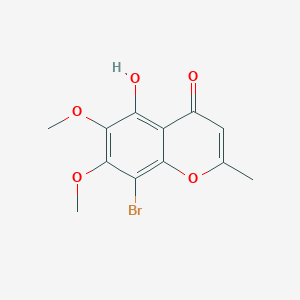
![3-Bromoimidazo[1,2-a]pyrazin-2-ol](/img/structure/B14889004.png)

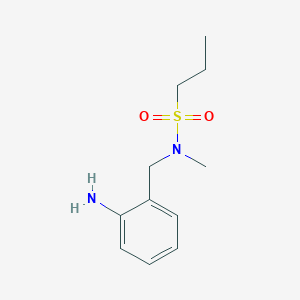
![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
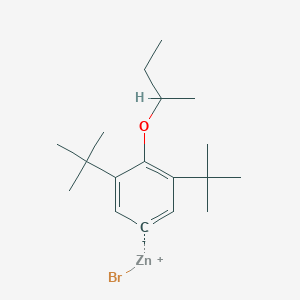
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
